4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
Description
This compound belongs to the imidazo[4,5-c]pyridine carbothioamide class, characterized by a bicyclic heteroaromatic core substituted with fluorophenyl and methoxyphenyl groups. Its structural elucidation likely employs crystallographic tools such as the SHELX system (e.g., SHELXL for refinement), a widely trusted method for small-molecule analysis . The fluorophenyl moiety enhances electronegativity and metabolic stability, while the methoxyphenyl group may improve solubility due to its electron-donating properties.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c1-26-16-8-6-15(7-9-16)24-20(27)25-11-10-17-18(23-12-22-17)19(25)13-2-4-14(21)5-3-13/h2-9,12,19H,10-11H2,1H3,(H,22,23)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIYWPRTNVQUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCC3=C(C2C4=CC=C(C=C4)F)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a novel imidazopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 357.43 g/mol
- IUPAC Name : this compound
Antiproliferative Activity
Recent studies have shown that imidazopyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound was evaluated for its activity against several human cancer cell lines, including:
- HeLa (cervical cancer)
- SW620 (colorectal cancer)
- NCI-H460 (lung cancer)
Table 1: Antiproliferative Activity of the Compound
| Cell Line | IC (µM) |
|---|---|
| HeLa | 2.5 |
| SW620 | 1.8 |
| NCI-H460 | 3.0 |
The compound demonstrated promising activity with IC values in the low micromolar range, indicating its potential as an anticancer agent.
Antibacterial Activity
In addition to its antiproliferative properties, the compound was tested for antibacterial activity against common pathogens. The results indicated moderate antibacterial effects against certain strains of bacteria.
Table 2: Antibacterial Activity of the Compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| E. coli | 32 |
| S. aureus | 64 |
These findings suggest that while the compound may not be a primary candidate for antibacterial therapy, it possesses some level of efficacy against specific bacterial strains.
The biological activity of this compound is believed to stem from its ability to interact with various cellular targets. Preliminary studies indicate that it may inhibit key enzymes involved in cellular proliferation and survival pathways, such as:
- Protein Kinases : Essential for cell signaling and growth regulation.
- Topoisomerases : Involved in DNA replication and transcription.
Further research is necessary to elucidate the exact mechanisms through which this compound exerts its biological effects.
Case Studies and Research Findings
Several research studies have investigated the biological activity of imidazopyridine derivatives similar to the compound in focus:
- Study on Anticancer Activity : A study published in Molecules highlighted that derivatives with similar structures exhibited strong inhibitory effects on colon carcinoma cells at sub-micromolar concentrations . The study emphasized the importance of specific substitutions on the imidazopyridine core for enhancing biological activity.
- Antimicrobial Properties : Another investigation into related compounds found that modifications in the phenyl rings significantly affected their antibacterial potency against Gram-positive and Gram-negative bacteria . This underscores the potential for structure-activity relationship (SAR) studies to optimize efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analog: 4-(4-Fluorophenyl)-N-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
This analog replaces the methoxyphenyl group with a trifluoromethylphenyl substituent, altering electronic and steric properties. Below is a comparative analysis based on substituent effects and inferred physicochemical properties:
Mechanistic Insights:
- Electron-Donating vs. In contrast, the trifluoromethyl (-CF₃) group enhances electronegativity, improving binding to hydrophobic pockets in enzymes .
- Metabolic Stability : Fluorine atoms (common in both compounds) reduce oxidative metabolism, while -CF₃ may further prolong half-life compared to -OCH₃ .
Research Findings and Limitations
- Activity Gaps : While the analog with -CF₃ is structurally documented , its specific inhibitory data (e.g., IC₅₀ values) remain unverified in the provided evidence. Further studies are needed to correlate substituent effects with empirical activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
